

# Inavolisib treatment duration and discontinuation criteria

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

[Get Quote](#)

## Treatment Protocol & Discontinuation Criteria

| Aspect                            | Details                                                                                                                                                                                         |
|-----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Indication                        | Adults with endocrine-resistant, <b>PIK3CA-mutated, HR-positive, HER2-negative</b> , locally advanced or metastatic breast cancer, in combination with palbociclib and fulvestrant [1] [2] [3]. |
| Recommended Dose                  | <b>9 mg orally once daily</b> until disease progression or unacceptable toxicity [1] [3] [4].                                                                                                   |
| Primary Discontinuation Criterion | <b>Disease progression or unacceptable toxicity</b> [1] [4].                                                                                                                                    |

| **Key Efficacy Data (INAVO120 Trial)** | - Median PFS: 15.0 months (vs. 7.3 months with placebo combo) [2].

- **Overall Survival:** 34 months (vs. 27 months with placebo combo) [5] [6]. |

## Management of Key Adverse Events

Dose modifications for specific adverse events are critical for patient management. The following table outlines the guidelines for the most common and serious AEs.

| Adverse Event | Management & Dose Modification Criteria |
|---------------|-----------------------------------------|
|---------------|-----------------------------------------|

| **Hyperglycemia** [1] [4] | - **FPG/FBG >160-250 mg/dL**: Hold dose; resume at same dose when  $\leq 160$  mg/dL.

- **FPG/FBG >250-500 mg/dL**: Hold dose; if resolves to  $\leq 160$  mg/dL in  $\leq 7$  days, resume at same dose; if  $>7$  days, resume at reduced dose. **If recurs**, hold and then resume at reduced dose.
- **FPG/FBG >500 mg/dL**: Hold dose; resume at reduced dose when  $\leq 160$  mg/dL. **Permanently discontinue** if recurrence occurs. | | **Stomatitis** [1] [4] | - **Grade 2**: Hold until resolves to Grade  $\leq 1$ , then resume at same dose. For recurrence, hold and resume at reduced dose.
- **Grade 3**: Hold until resolves to Grade  $\leq 1$ , then resume at reduced dose.
- **Grade 4: Permanently discontinue.** | | **Diarrhea** [1] [4] | - **Grade 2**: Hold until resolves to Grade  $\leq 1$ , then resume at same dose. For recurrence, hold and resume at reduced dose.
- **Grade 3**: Hold until resolves to Grade  $\leq 1$ , then resume at reduced dose.
- **Grade 4: Permanently discontinue.** |

## Experimental & Clinical Context

For your research and development work, the following experimental details and context may be valuable:

- **Clinical Trial Design (INAVO120)**: The key efficacy data comes from a randomized, double-blind, placebo-controlled, multicenter trial (NCT04191499) [2]. Patients had endocrine-resistant, PIK3CA-mutated breast cancer that progressed during or within 12 months of completing adjuvant endocrine therapy and had not received prior systemic therapy for advanced disease [2]. The primary endpoint was investigator-assessed Progression-Free Survival (PFS) [2].
- **Mechanism of Action: Inavolisib** is a potent and selective PI3K $\alpha$  inhibitor that not only inhibits the activity of the mutant p110 $\alpha$  protein but also promotes its degradation [7]. This dual mechanism may contribute to its efficacy and differentiated safety profile compared to earlier, less selective PI3K inhibitors [8] [7].
- **Safety Profile**: In the INAVO120 trial, the most common adverse reactions ( $\geq 20\%$ ) included decreased neutrophils, decreased hemoglobin, increased fasting glucose, decreased platelets, stomatitis, diarrhea, and rash [2]. Hyperglycemia is a known on-target effect of PI3K inhibition [8]. Supportive measures used in trials for management included oral antihyperglycemic medications, antidiarrheal drugs, and corticosteroid-containing mouthwashes for stomatitis [1] [8].

The diagram below illustrates the workflow for managing a patient on **inavolisib**, from initiation to potential discontinuation, highlighting the key decision points based on efficacy and toxicity.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Itovebi Regimen Dosing [itovebi-hcp.com]
2. FDA approves inavolisib with palbociclib and fulvestrant for... | FDA [fda.gov]
3. Oncology Drug Reference Sheet: Inavolisib [ons.org]
4. Itovebi (inavolisib) dosing, indications, interactions, ... [reference.medscape.com]
5. ASCO : Breast Cancer Trials That Are Likely to Change Guidance [medscape.co.uk]
6. ASCO 2025 : Inavolisib -palbociclib-fulvestrant... - Oncology Central [oncology-central.com]
7. Frontiers | Mechanistic optimization of inavolisib combined with... [frontiersin.org]
8. Safety overview and management of inavolisib alone and in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Inavolisib treatment duration and discontinuation criteria].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528759#inavolisib-treatment-duration-and-discontinuation-criteria>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)